molecular formula C23H31N3O3 B133922 Desmethoxy Ranolazine CAS No. 755711-09-2

Desmethoxy Ranolazine

Cat. No.: B133922
CAS No.: 755711-09-2
M. Wt: 397.5 g/mol
InChI Key: NISYIGQLESDPPH-UHFFFAOYSA-N
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Description

Desmethoxy Ranolazine is a derivative of Ranolazine, a well-known antianginal medication. It is chemically defined as 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic angina pectoris and other cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine involves multiple steps, starting with the preparation of the piperazineacetamide core. The process typically includes:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by:

Chemical Reactions Analysis

Types of Reactions: Desmethoxy Ranolazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Desmethoxy Ranolazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Desmethoxy Ranolazine involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload. The reduction in calcium overload helps to improve myocardial relaxation and reduce ischemia. The compound also affects other ion channels, contributing to its antianginal and antiarrhythmic effects .

Comparison with Similar Compounds

Uniqueness: Desmethoxy Ranolazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit the late sodium current without significantly affecting heart rate or blood pressure sets it apart from other antianginal agents .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYIGQLESDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543874
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755711-09-2
Record name Desmethoxy ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXY RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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